
1-(Prop-2-enoyl)-4-(pyridin-2-yl)piperidine-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Prop-2-enoyl)-4-(pyridin-2-yl)piperidine-4-carbonitrile is a chemical compound that has been the subject of recent scientific research due to its potential applications in various fields.
Mecanismo De Acción
The exact mechanism of action of 1-(Prop-2-enoyl)-4-(pyridin-2-yl)piperidine-4-carbonitrile is not fully understood. However, studies have suggested that it may exert its anticancer activity through the inhibition of cell proliferation and induction of apoptosis. It may also act as a DNA intercalator and disrupt the DNA replication process.
Biochemical and Physiological Effects:
Studies have shown that this compound has a low toxicity profile and does not cause significant adverse effects on normal cells. However, it may induce cytotoxicity and apoptosis in cancer cells. It has also been shown to inhibit the migration and invasion of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(Prop-2-enoyl)-4-(pyridin-2-yl)piperidine-4-carbonitrile in lab experiments include its ease of synthesis, low toxicity, and potential applications in various fields. However, its limitations include its poor solubility in water and organic solvents, which may affect its bioavailability and limit its use in certain applications.
Direcciones Futuras
Future research on 1-(Prop-2-enoyl)-4-(pyridin-2-yl)piperidine-4-carbonitrile could focus on the following areas:
1. Further optimization of the synthesis method to improve the yield and purity of the compound.
2. Investigation of the mechanism of action and molecular targets of the compound.
3. Development of new derivatives and analogs with improved pharmacological properties.
4. Evaluation of the potential applications of the compound in drug delivery, imaging, and other fields.
5. Studies on the toxicity and safety profile of the compound in vivo and in clinical trials.
Conclusion:
In conclusion, this compound is a promising chemical compound that has shown potential applications in various fields. Its ease of synthesis, low toxicity, and anticancer activity make it a valuable tool for scientific research. Further studies are needed to fully understand its mechanism of action and explore its potential applications in drug discovery and other fields.
Métodos De Síntesis
The synthesis of 1-(Prop-2-enoyl)-4-(pyridin-2-yl)piperidine-4-carbonitrile involves the reaction of 2-cyanopyridine with 2,4-pentanedione and ammonium acetate in the presence of acetic acid. This method has been modified and optimized by various researchers to improve the yield and purity of the compound.
Aplicaciones Científicas De Investigación
1-(Prop-2-enoyl)-4-(pyridin-2-yl)piperidine-4-carbonitrile has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, this compound has shown promising results as a potential anticancer agent and a novel scaffold for the development of new drugs. In materials science, it has been used as a building block for the synthesis of functionalized polymers and metal-organic frameworks. In organic synthesis, it has been employed as a versatile intermediate for the preparation of various heterocyclic compounds.
Propiedades
IUPAC Name |
1-prop-2-enoyl-4-pyridin-2-ylpiperidine-4-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-2-13(18)17-9-6-14(11-15,7-10-17)12-5-3-4-8-16-12/h2-5,8H,1,6-7,9-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPGWFDJAYOBCEZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(CC1)(C#N)C2=CC=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
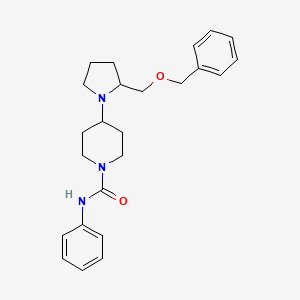
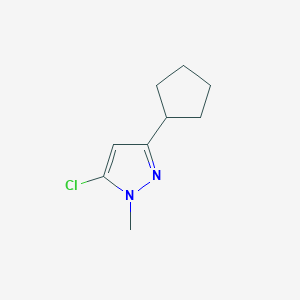
![N-cyclohexyl-2-(8-fluoro-3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2402964.png)
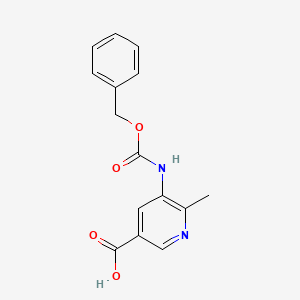
![N1-(3-(3-chlorophenyl)-3-hydroxypropyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2402966.png)
![2-(furan-2-yl)-4-methyl-N-[2-(2-methylphenoxy)ethyl]-6-(methylsulfanyl)pyrimidine-5-carboxamide](/img/structure/B2402970.png)

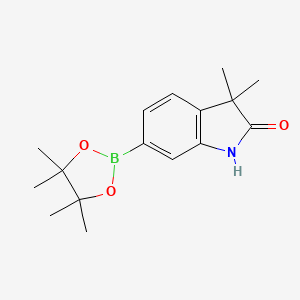


![2-(4-methoxyphenoxy)-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2402978.png)
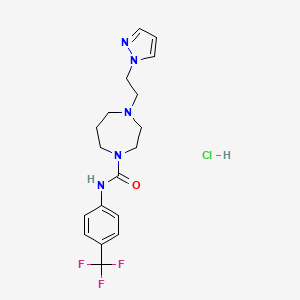
![(Z)-3-(5-((3-(benzo[d][1,3]dioxol-5-yl)-2-imino-4-oxothiazolidin-5-ylidene)methyl)furan-2-yl)benzoic acid](/img/structure/B2402982.png)

